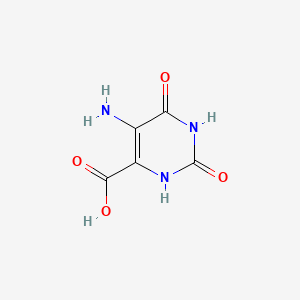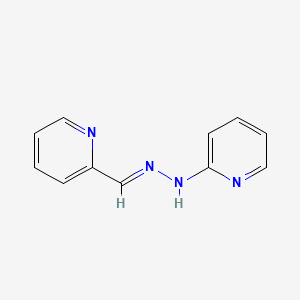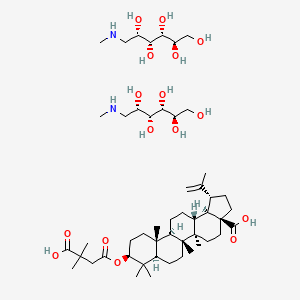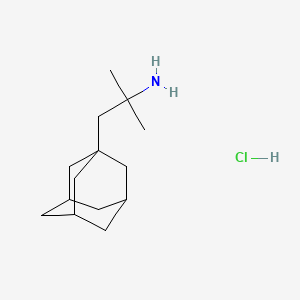
2-(Metilamino)-1-feniletanol
Descripción general
Descripción
2-(Methylamino)-1-phenylethanol is a reagent used in the synthesis of novel hydrazine inhibitors for human vascular adhesion protein-1.
α -(Methylaminomethyl)benzyl alcohol is a potential substrate for studies involving phenylethanolamine-N-methyltransferase.
N-methylphenylethanolamine is an alkaloid that is ethanolamine having the phenyl group at the 1-position and a methyl group attached to the nitrogen. It has been isolated from Halostachys caspica. It has a role as a human metabolite and a plant metabolite. It is an alkaloid and a member of phenylethanolamines. It is a conjugate base of a N-methylphenylethanolaminium.
N-Methylphenylethanolamine, also known as (+-)-halostachine or 2-(methylamino)-1-phenylethanol, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. N-Methylphenylethanolamine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Material Óptico No Lineal
Campo: Fotónica y Optoelectrónica
Resultados: El compuesto exhibió una hiperpolarizabilidad de primer orden significativa, lo que indica su potencial como material óptico no lineal para aplicaciones en comunicaciones ópticas, almacenamiento de datos y procesamiento de imágenes {svg_1}.
Captura de CO2
Campo: Ciencia Ambiental e Ingeniería Química
Resultados: Halostachine mostró promesa como parte de nuevas mezclas de solventes de cambio de fase para la captura de CO2, sugiriendo una alternativa a los solventes tradicionales como la monoetanolamina (MEA) {svg_2}.
Intermedio de Química Sintética
Campo: Química Industrial
Resultados: Sus aplicaciones abarcan la producción de lubricantes textiles, pulimentos, detergentes, productos para el cuidado personal, recubrimientos automotrices electrostáticos y depuración de gases ácidos {svg_3}.
Investigación Farmacéutica
Campo: Química Medicinal
Resultados: Algunos derivados han mostrado actividad como fármacos antiandrogénicos e hipotensores, mientras que otros se investigan por sus propiedades antimicrobianas {svg_4}.
Ciencia de los Materiales
Campo: Ingeniería de Materiales
Resultados: La alta polarizabilidad e hiperpolarizabilidad sugieren que los derivados de Halostachine podrían utilizarse en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas {svg_5}.
Química Analítica
Campo: Espectroscopia
Resultados: El análisis vibracional integral y la correlación de los modos fundamentales contribuyen a una mejor comprensión de compuestos similares y ayudan en el desarrollo de nuevos métodos analíticos {svg_6}.
Mecanismo De Acción
Target of Action
Halostachine, also known as 2-(Methylamino)-1-phenylethanol or N-methylphenylethanolamine, is a natural product and an alkaloid . It is structurally a β-hydroxy-phenethylamine, related to its better-known “parent” biogenic amine, phenylethanolamine . The primary targets of Halostachine are likely to be similar to those of phenylethanolamine, which include alpha and beta-adrenergic receptors .
Mode of Action
Halostachine’s mode of action is thought to be similar to that of phenylethanolamine and ephedrine . Phenylethanolamine acts as both a direct and indirect sympathomimetic . It is an alpha- and beta-adrenergic receptor agonist; however, it also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles .
Biochemical Pathways
The biochemical pathways affected by Halostachine are likely to be those involved in the adrenergic system. Activation of alpha and beta-adrenergic receptors can lead to various downstream effects, including vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) .
Pharmacokinetics
It is known that n-methylphenylethanolamine, after intravenous administration to dogs, followed the “two-compartment model”, with a half-life (t 1/2) of approximately 97 minutes for the alpha phase and 564 minutes for the beta phase . The “plasma half-life” of N-methylphenylethanolamine was therefore about 1 hour .
Result of Action
The molecular and cellular effects of Halostachine’s action are likely to be similar to those of phenylethanolamine and ephedrine. These can include vasoconstriction, increased heart rate, and increased force of heart contractions .
Análisis Bioquímico
Biochemical Properties
N-methylphenylethanolamine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and other biomolecules. One of the key enzymes it interacts with is phenylethanolamine N-methyltransferase (PNMT), which catalyzes the methylation of phenylethanolamine to form N-methylphenylethanolamine . This interaction is crucial for the biosynthesis of epinephrine from norepinephrine. Additionally, N-methylphenylethanolamine acts as a substrate for various adrenergic receptors, influencing their activity and modulating physiological responses .
Cellular Effects
N-methylphenylethanolamine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving adrenergic receptors. By binding to these receptors, N-methylphenylethanolamine can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism . For instance, it can induce the activation of cyclic AMP (cAMP) pathways, which play a role in regulating metabolic processes and energy balance . Additionally, N-methylphenylethanolamine has been observed to affect heart rate and vascular tone, highlighting its impact on cardiovascular function .
Molecular Mechanism
At the molecular level, N-methylphenylethanolamine exerts its effects through specific binding interactions with adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by N-methylphenylethanolamine, initiate a cascade of intracellular events . This includes the activation of adenylate cyclase, leading to increased levels of cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in changes in cellular function and gene expression . Additionally, N-methylphenylethanolamine can influence enzyme activity, either by acting as a substrate or by modulating enzyme kinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methylphenylethanolamine have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that N-methylphenylethanolamine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to N-methylphenylethanolamine has been associated with sustained activation of adrenergic receptors, leading to prolonged changes in cellular signaling and metabolism . These effects are particularly relevant in the context of in vitro and in vivo studies, where the temporal dynamics of N-methylphenylethanolamine’s action are critical for understanding its pharmacological potential .
Dosage Effects in Animal Models
The effects of N-methylphenylethanolamine vary with different dosages in animal models. At low doses, N-methylphenylethanolamine has been shown to exert mild stimulatory effects on the cardiovascular system, including increased heart rate and blood pressure . At higher doses, it can lead to adverse effects such as tachycardia and hypertension . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings. Additionally, threshold effects have been observed, where certain physiological responses are only triggered above specific concentration levels .
Metabolic Pathways
N-methylphenylethanolamine is involved in several metabolic pathways, primarily through its interaction with enzymes such as PNMT . This enzyme-mediated methylation is a key step in the biosynthesis of epinephrine from norepinephrine. Furthermore, N-methylphenylethanolamine can influence metabolic flux by modulating the activity of adrenergic receptors, which are involved in regulating energy metabolism and homeostasis . The compound’s role as a metabolite in both human and plant systems underscores its significance in various biological contexts .
Transport and Distribution
Within cells and tissues, N-methylphenylethanolamine is transported and distributed through specific mechanisms involving transporters and binding proteins . It is known to interact with adrenergic receptors on the cell surface, facilitating its uptake and subsequent intracellular signaling . Additionally, N-methylphenylethanolamine can be localized to specific tissues, such as the adrenal glands, where it participates in the synthesis of catecholamines . Its distribution within the body is influenced by factors such as tissue-specific expression of transporters and receptors .
Subcellular Localization
The subcellular localization of N-methylphenylethanolamine is critical for its activity and function. It is primarily localized to the cytoplasm, where it interacts with adrenergic receptors and other target proteins . Additionally, N-methylphenylethanolamine can be found in specific organelles, such as the endoplasmic reticulum and mitochondria, where it may influence organelle-specific functions . Post-translational modifications and targeting signals play a role in directing N-methylphenylethanolamine to these subcellular compartments, ensuring its proper localization and activity .
Propiedades
IUPAC Name |
2-(methylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYHONEGJTYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6027-95-8 (hydrochloride) | |
| Record name | N-Methylphenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90988242 | |
| Record name | (+/-)-Halostachine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylphenylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6589-55-5, 68579-60-2 | |
| Record name | 2-(Methylamino)-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylphenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Halostachine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(methylamino)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOSTACHINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7B63FX8CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methylphenylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 76 °C | |
| Record name | N-Methylphenylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B1194647.png)








